Diethyl-6-(4-chlorophenoxy) hexylmalonate
Overview
Description
Diethyl-6-(4-chlorophenoxy) hexylmalonate is a chemical compound with the molecular formula C19H27ClO5 and a molecular weight of 370.87 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its solubility in chloroform and ethyl acetate and is typically stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-6-(4-chlorophenoxy) hexylmalonate involves the reaction of 4-chlorophenol with diethyl malonate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of diethyl malonate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diethyl-6-(4-chlorophenoxy) hexylmalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl-6-(4-chlorophenoxy) hexylmalonate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of diethyl-6-(4-chlorophenoxy) hexylmalonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester used in organic synthesis.
4-Chlorophenol: A phenolic compound with antimicrobial properties.
Hexylmalonate: A related ester with different alkyl chain length.
Uniqueness
Diethyl-6-(4-chlorophenoxy) hexylmalonate is unique due to its specific structure, which combines the properties of diethyl malonate, 4-chlorophenol, and hexylmalonate. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Properties
IUPAC Name |
diethyl 2-[6-(4-chlorophenoxy)hexyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClO5/c1-3-23-18(21)17(19(22)24-4-2)9-7-5-6-8-14-25-16-12-10-15(20)11-13-16/h10-13,17H,3-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEJRMKADGWXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393334 | |
Record name | DIETHYL-6-(4-CHLOROPHENOXY) HEXYLMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82258-39-7 | |
Record name | DIETHYL-6-(4-CHLOROPHENOXY) HEXYLMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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